molecular formula C9H13N B1582698 2-Isobutylpyridine CAS No. 6304-24-1

2-Isobutylpyridine

Cat. No.: B1582698
CAS No.: 6304-24-1
M. Wt: 135.21 g/mol
InChI Key: BBVSPSDWPYWMOR-UHFFFAOYSA-N
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Description

2-Isobutylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an isobutyl group. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, this compound is produced using similar alkylation reactions but with optimized conditions to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is often carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to 2-isobutylpiperidine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2-Isobutylpiperidine.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

2-Isobutylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutylpyridine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to modulate biochemical processes.

Comparison with Similar Compounds

    Pyridine: The parent compound, with a simpler structure and different reactivity.

    2-Methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.

    2-Ethylpyridine: Contains an ethyl group at the second position.

Uniqueness: 2-Isobutylpyridine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These differences influence its reactivity and interactions, making it suitable for specific applications where other pyridine derivatives may not be as effective.

Properties

IUPAC Name

2-(2-methylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVSPSDWPYWMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212326
Record name 2-Isobutyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sharp aroma
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

110.00 to 111.00 °C. @ 55.00 mm Hg
Record name 2-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037291
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6304-24-1
Record name 2-Isobutylpyridine
Source CAS Common Chemistry
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Record name 2-Isobutyl pyridine
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Record name 6304-24-1
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Record name 2-Isobutyl pyridine
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Record name 2-isobutylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.006
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Record name 2-ISOBUTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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